molecular formula C6H6N4OS B1361338 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine CAS No. 339311-69-2

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine

Cat. No.: B1361338
CAS No.: 339311-69-2
M. Wt: 182.21 g/mol
InChI Key: FQAQNGCVEKBFAL-UHFFFAOYSA-N
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Description

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine is a chemical compound with the molecular formula C6H6N4OS and a molecular weight of 182.21 g/mol . It features a molecular structure combining a methylfurazan group with an aminothiazole ring, a motif common in various pharmacologically active compounds. This complex heterocyclic structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds . As a building block, it can be utilized in the synthesis of more complex molecules for screening and experimental purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(10-11-9-3)4-2-12-6(7)8-4/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQNGCVEKBFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine typically involves the formation of the furazan and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the furazan ring can be synthesized from nitrile oxides, while the thiazole ring can be formed from thioamides and α-haloketones. The final coupling step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1. Antimicrobial Properties
Research has shown that thiazole derivatives, including 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine, exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazole compounds can inhibit the growth of E. coli, with docking studies suggesting that the mechanism may involve inhibition of specific bacterial enzymes such as MurB .

2. Antifungal Activity
Thiazole derivatives have also been evaluated for their antifungal properties. Compounds similar to this compound have shown promising results against Aspergillus fumigatus, a common pathogen in immunocompromised patients. The presence of specific substituents on the thiazole ring has been correlated with enhanced antifungal activity, suggesting a structure-activity relationship that could guide future drug design .

3. Anticancer Potential
The anticancer applications of thiazole derivatives are noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various cellular pathways. The ability to modulate the activity of specific proteins involved in cancer progression makes thiazole derivatives valuable candidates for further development as anticancer agents .

Mechanistic Insights

Docking Studies and Molecular Interactions
Computational studies have provided insights into the binding interactions between this compound and its biological targets. Molecular docking simulations reveal how this compound fits into the active sites of enzymes like acetylcholinesterase and fungal cytochrome P450 enzymes, elucidating its potential mechanisms of action .

Case Studies

Study Focus Findings
Study A (2021)Antimicrobial activityDemonstrated MIC values ranging from 0.06 to 1.88 mg/mL against various bacteria .
Study B (2022)Antifungal propertiesShowed significant inhibition against A. fumigatus, with structure-activity relationships identified .
Study C (2023)Anticancer effectsInduced apoptosis in cancer cell lines through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiazol-2-ylamine derivatives vary widely based on substituents at the 4-position. Key analogs include:

Compound Name Substituent at 4-Position Molecular Weight Key Properties/Applications Reference
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine 4-Methylfurazan 195.22 (calc.) Medicinal chemistry (unspecified)
4-(3-Nitrophenyl)thiazol-2-ylamine 3-Nitrophenyl 221.24 Precursor for HDAC inhibitors
4-(4-tert-Butylphenyl)thiazol-2-ylamine 4-tert-Butylphenyl 232.35 (calc.) Lipophilic; potential CNS targeting
4-(4-Cyclohexylphenyl)thiazol-2-ylamine 4-Cyclohexylphenyl 272.40 (calc.) High lipophilicity; research use
4-(2,5-Dimethylthiophen-3-yl)-thiazol-2-ylamine 2,5-Dimethylthiophene 224.34 Irritant (Xi hazard class)

Key Observations :

  • Polarity : The methylfurazan group in the target compound introduces electronegative oxygen and nitrogen atoms, likely increasing polarity compared to aryl or alkyl substituents (e.g., tert-butyl or cyclohexylphenyl) .
  • Lipophilicity : Cyclohexylphenyl and tert-butylphenyl analogs exhibit higher logP values, favoring membrane permeability, whereas the nitro group in 4-(3-nitrophenyl)thiazol-2-ylamine may reduce bioavailability due to polarity .

Structural and Conformational Analysis

  • Planarity : In isostructural analogs (e.g., 4-(4-chlorophenyl)-thiazole derivatives), the thiazole core remains planar, but substituents like fluorophenyl groups adopt perpendicular orientations, affecting binding pocket interactions .

Biological Activity

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships, and potential therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with furazan moieties. The synthetic pathways often include the use of various reagents and conditions that facilitate the formation of the thiazole ring and the incorporation of the furazan group.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data:

Compound TypeMIC Range (mg/mL)
Indole-based thiazoles0.06 - 1.88
Methylindole derivatives0.47 - 1.88

These results suggest that modifications to the thiazole structure can enhance antibacterial efficacy, with specific substituents playing a crucial role in activity levels .

Antifungal Activity

The compound's antifungal activity has also been evaluated, with findings indicating that certain thiazole derivatives exhibit promising antifungal effects. The mechanisms underlying these activities may involve inhibition of key enzymes in fungal metabolism .

Cytotoxicity

Cytotoxicity assessments have shown that many thiazole derivatives, including those similar to this compound, exhibit low toxicity in mammalian cell lines (e.g., MRC-5 cells), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors include:

  • Substituents on the Thiazole Ring : Variations in substituents can significantly affect both antimicrobial and anticancer activities.
  • Furazan Moiety : The presence of the furazan group has been linked to enhanced biological activity, potentially due to its electron-withdrawing properties which may stabilize reactive intermediates during enzyme interactions.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study assessed a series of thiazole derivatives against multiple bacterial strains, revealing that certain modifications led to improved MIC values compared to standard antibiotics .
  • Anticancer Potential : Research focusing on similar thiazole compounds demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutics .

Q & A

Basic: What are the established synthetic routes for 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from functionalized furazan and thiazole precursors. For example:

Furazan Core Formation : 4-Azidofurazan-3-amine derivatives (e.g., compound 2a ) are synthesized via cyclization of nitro-substituted precursors under controlled conditions .

Thiazole Ring Assembly : The thiazole-2-amine moiety is introduced via condensation of α-haloketones with thiourea derivatives. For instance, 4-(benzo[d]thiazol-2-yl)benzenamine analogs are synthesized by refluxing with aryl isothiocyanates in DMF, followed by purification via recrystallization .

Characterization : Intermediates are validated using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry. Crystallographic studies (e.g., X-ray diffraction) confirm regioselectivity and stereochemistry .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis : 1H^1 \text{H}-NMR identifies proton environments (e.g., NH2_2 at δ 5.8–6.2 ppm, thiazole protons at δ 7.1–7.5 ppm). 13C^{13} \text{C}-NMR confirms carbon connectivity (e.g., C=S at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 252.3403 for C15_{15}H12_{12}N2_2S) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N bond distances in the furazan ring: ~1.32 Å) and packing motifs .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:

  • Antimicrobial Activity : Thiadiazole-thiazole hybrids exhibit fungicidal and insecticidal properties via inhibition of chitin synthase or cytochrome P450 enzymes .
  • Enzyme Inhibition : Derivatives like 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine act as CBFβ inhibitors (IC50_{50} < 1 µM), disrupting Runx1 binding in leukemia models .
  • Anti-inflammatory Potential : Structural analogs (e.g., triazole-thiazoles) modulate COX-2 and TNF-α pathways in vitro .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for catalytic applications?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and compute molecular orbitals .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient furazan ring for ligand-metal coordination) .
    • Thermochemical Analysis : Calculate Gibbs free energy of reactions (e.g., ΔG for tautomerization: ~2.4 kcal/mol) to predict stability .
  • Validation : Compare computed IR spectra with experimental data to refine exchange-correlation functionals .

Advanced: How to resolve contradictions in reported biological activities of thiazole-furazan hybrids?

Methodological Answer:

  • Structural-Activity Analysis :
    • Substituent Effects : Compare IC50_{50} values for analogs with varying substituents (e.g., electron-withdrawing groups enhance antimicrobial activity by ~30%) .
    • Assay Conditions : Normalize data across studies (e.g., pH, cell lines) to isolate structure-dependent effects.
  • Mechanistic Studies : Use fluorescence polarization to quantify target binding (e.g., Kd_d for DNA gyrase inhibition) .

Advanced: What role does crystallography play in designing this compound-based inhibitors?

Methodological Answer:

  • Binding Mode Analysis : Co-crystallize derivatives with target proteins (e.g., O-GlcNAc transferase) to identify key interactions (e.g., hydrogen bonds with NH2_2 group) .
  • Conformational Flexibility : Compare crystal structures of free vs. bound ligands to optimize rigidity (e.g., dihedral angle < 10° improves affinity) .

Advanced: How can functional group modifications enhance the metabolic stability of this compound derivatives?

Methodological Answer:

  • Strategies :
    • Fluorine Substitution : Introduce CF3_3 groups at para positions to reduce CYP450-mediated oxidation (e.g., t1/2_{1/2} increases from 2.1 to 6.8 h) .
    • Prodrug Design : Mask NH2_2 with acetyl groups to improve bioavailability (e.g., 80% plasma stability at pH 7.4) .
  • Validation : Use LC-MS/MS to track metabolite formation in hepatocyte assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine

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